molecular formula C7H8F2N2 B3391516 6-Amino-3-(difluoromethyl)-2-methylpyridine CAS No. 1805960-75-1

6-Amino-3-(difluoromethyl)-2-methylpyridine

Cat. No. B3391516
M. Wt: 158.15 g/mol
InChI Key: ILAYSDYAXVQCNS-UHFFFAOYSA-N
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Description

“6-Amino-3-(difluoromethyl)-2-methylpyridine” is a chemical compound1. However, the specific details about this compound are not readily available in the sources I found. It’s possible that this compound is a novel substance or not widely studied.



Synthesis Analysis

There is no specific information available on the synthesis of “6-Amino-3-(difluoromethyl)-2-methylpyridine”. However, there are related compounds that have been synthesized. For instance, a catalyst-free grinding method has been reported for the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo2. This might provide some insights into potential synthesis methods for the compound .



Molecular Structure Analysis

The molecular structure of “6-Amino-3-(difluoromethyl)-2-methylpyridine” is not explicitly provided in the sources I found. However, related compounds such as “6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine” have been studied3. These studies might provide some insights into the potential molecular structure of the compound .



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “6-Amino-3-(difluoromethyl)-2-methylpyridine”. However, related compounds have been studied. For example, a catalyst-free synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles via the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in water has been reported4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-3-(difluoromethyl)-2-methylpyridine” are not explicitly provided in the sources I found. However, related compounds such as “6-Amino-3-(difluoromethyl)-5-i odo-2-pyridinecarbonitrile” have been studied6.


Safety And Hazards

The safety and hazards of “6-Amino-3-(difluoromethyl)-2-methylpyridine” are not explicitly provided in the sources I found. However, safety data sheets for related compounds such as “(6-AMINO-3-PYRIDINYL)METHANOL” are available7.


properties

IUPAC Name

5-(difluoromethyl)-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c1-4-5(7(8)9)2-3-6(10)11-4/h2-3,7H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAYSDYAXVQCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(difluoromethyl)-2-methylpyridine

CAS RN

1805960-75-1
Record name 5-(difluoromethyl)-6-methylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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